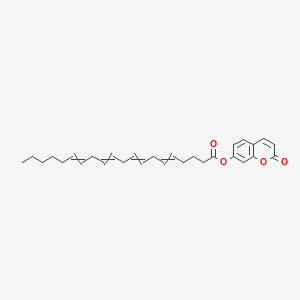

2-Oxo-2H-1-benzopyran-7-yl icosa-5,8,11,14-tetraenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Hydroxycoumarinyl Arachidonate is a compound that combines the properties of 7-hydroxycoumarin and arachidonic acid. It is known for its role as a fluorogenic substrate for enzymes such as cytosolic phospholipase A2 (cPLA2) and monoacylglycerol lipase (MAGL). This compound is utilized in various biochemical assays due to its ability to release highly fluorescent 7-hydroxycoumarin upon enzymatic hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxycoumarinyl Arachidonate typically involves the esterification of 7-hydroxycoumarin with arachidonic acid. This reaction can be catalyzed by agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane. The reaction is usually carried out at room temperature with continuous stirring until completion, which is monitored by thin-layer chromatography (TLC) .

Industrial Production Methods: While specific industrial production methods for 7-Hydroxycoumarinyl Arachidonate are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxycoumarinyl Arachidonate undergoes hydrolysis reactions catalyzed by enzymes such as cPLA2 and MAGL. These reactions result in the release of arachidonic acid and 7-hydroxycoumarin, the latter being highly fluorescent and detectable via spectrophotometric methods .

Common Reagents and Conditions:

Hydrolysis: Enzymes like cPLA2 and MAGL in aqueous buffer solutions.

Esterification: DCC and DMAP in dichloromethane at room temperature.

Major Products:

Hydrolysis: Arachidonic acid and 7-hydroxycoumarin.

Esterification: 7-Hydroxycoumarinyl Arachidonate.

Scientific Research Applications

7-Hydroxycoumarinyl Arachidonate is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. Its primary application is as a fluorogenic substrate in enzyme assays to study the activity of cPLA2 and MAGL. The fluorescent properties of 7-hydroxycoumarin make it an excellent marker for monitoring enzymatic reactions in real-time .

In chemistry , it is used to investigate enzyme kinetics and inhibitor screening. In biology , it helps in understanding the role of phospholipases and lipases in cellular processes. In medicine , it aids in the development of drugs targeting these enzymes, which are implicated in various diseases such as inflammation and cancer .

Mechanism of Action

The mechanism of action of 7-Hydroxycoumarinyl Arachidonate involves its hydrolysis by enzymes like cPLA2 and MAGL. These enzymes catalyze the cleavage of the ester bond, releasing arachidonic acid and 7-hydroxycoumarin. Arachidonic acid is a precursor for various bioactive lipids, while 7-hydroxycoumarin serves as a fluorescent marker. The fluorescence can be measured to monitor enzyme activity and screen for potential inhibitors .

Comparison with Similar Compounds

Umbelliferone (7-Hydroxycoumarin): A natural coumarin derivative with similar fluorescent properties.

Arachidonic Acid Esters: Other esters of arachidonic acid used in biochemical assays.

Uniqueness: 7-Hydroxycoumarinyl Arachidonate is unique due to its dual role as a substrate for both cPLA2 and MAGL, making it a versatile tool in enzymatic studies. Its ability to release a highly fluorescent product upon hydrolysis sets it apart from other similar compounds .

Properties

CAS No. |

161180-11-6 |

|---|---|

Molecular Formula |

C29H36O4 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

(2-oxochromen-7-yl) icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3 |

InChI Key |

SFTGFGOBCQCZDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)

![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)

![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)

![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)

![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)